molecular formula C12H10N4 B11893120 2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline CAS No. 29528-22-1

2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline

Cat. No.: B11893120
CAS No.: 29528-22-1
M. Wt: 210.23 g/mol
InChI Key: JWOSGZULICUPLU-UHFFFAOYSA-N
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Description

2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with an aniline group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline typically involves the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization reactions. One common method involves the use of 2-aminopyridine and arylglyoxals in the presence of Meldrum’s acid . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aniline group can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline is unique due to its specific arrangement of nitrogen atoms within the imidazo-pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials .

Properties

CAS No.

29528-22-1

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline

InChI

InChI=1S/C12H10N4/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,13H2,(H,15,16)

InChI Key

JWOSGZULICUPLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)N

Origin of Product

United States

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